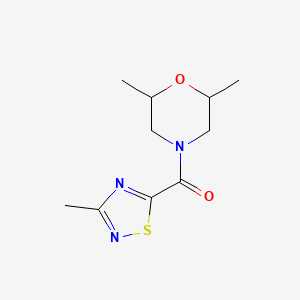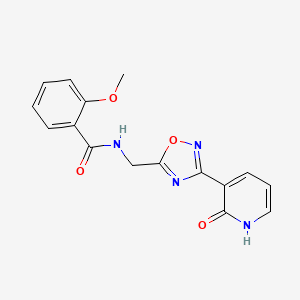![molecular formula C19H28N2O4 B2595890 3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide CAS No. 2094268-91-2](/img/structure/B2595890.png)
3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a formyl group, a methoxy group, and a piperidine ring, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-formyl-2-methoxyphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with N-methyl-N-[2-(piperidin-1-yl)ethyl]amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(4-carboxy-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide.
Reduction: 3-(4-hydroxymethyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide.
Substitution: Products depend on the nucleophile used, such as 3-(4-substituted-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide.
Applications De Recherche Scientifique
3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperidine ring may interact with receptor sites, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-formyl-2-hydroxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
3-(4-formyl-2-methoxyphenoxy)-N-ethyl-N-[2-(piperidin-1-yl)ethyl]propanamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of the formyl, methoxy, and piperidine groups in 3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
IUPAC Name |
3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-(2-piperidin-1-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-20(11-12-21-9-4-3-5-10-21)19(23)8-13-25-17-7-6-16(15-22)14-18(17)24-2/h6-7,14-15H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWINFUZVQSDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCCCC1)C(=O)CCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2595807.png)

![1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B2595809.png)

![3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2595816.png)


![4-(4-chlorophenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595820.png)




![N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2595828.png)
![4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595830.png)
